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molecular formula C16H12F2N2O3 B3238561 8-((2,6-Difluorobenzyl)oxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1415501-19-7

8-((2,6-Difluorobenzyl)oxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B3238561
M. Wt: 318.27 g/mol
InChI Key: BFYJDRFHLQAKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778964B2

Procedure details

107 g of ethyl 8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxylate (Example 5A; 300 mmol, 1 equivalent) were dissolved in 2.8 l of THF/methanol (1:1), 1.5 l of 1 N aqueous lithium hydroxide solution (1.5 mol, 5 equivalents) were added and the mixture was stirred at RT for 16 h. The organic solvents were removed under reduced pressure and the resulting aqueous solution was adjusted in an ice bath to pH 3-4 using 1 N aqueous hydrochloric acid. The resulting solid was filtered off, washed with water and isopropanol and dried under reduced pressure. This gave 92 g (95% of theory) of the title compound.
Name
ethyl 8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Quantity
107 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[C:3]=1[CH2:4][O:5][C:6]1[C:7]2[N:8]([C:12]([C:16]([O:18]CC)=[O:17])=[C:13]([CH3:15])[N:14]=2)[CH:9]=[CH:10][CH:11]=1.[OH-].[Li+]>C1COCC1.CO>[F:1][C:2]1[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[C:3]=1[CH2:4][O:5][C:6]1[C:7]2[N:8]([C:12]([C:16]([OH:18])=[O:17])=[C:13]([CH3:15])[N:14]=2)[CH:9]=[CH:10][CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
ethyl 8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Quantity
107 g
Type
reactant
Smiles
FC1=C(COC=2C=3N(C=CC2)C(=C(N3)C)C(=O)OCC)C(=CC=C1)F
Name
THF methanol
Quantity
2.8 L
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting aqueous solution was adjusted in an ice bath to pH 3-4
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water and isopropanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC1=C(COC=2C=3N(C=CC2)C(=C(N3)C)C(=O)O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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